

Spectroscopic Profile of Bipinnatin J: A Technical Guide

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Compound of Interest		
Compound Name:	Bipinnatin J	
Cat. No.:	B1230933	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an indepth overview of the spectroscopic data instrumental in the characterization of **Bipinnatin J**, a furanocembranoid diterpene isolated from the gorgonian octocoral Pseudopterogorgia bipinnata. The structural elucidation of this complex marine natural product has been achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), with its absolute stereochemistry confirmed by total synthesis.

Spectroscopic Data

The spectroscopic data for **Bipinnatin J** provides a unique fingerprint for its complex molecular structure. The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been pivotal in defining the carbon skeleton and stereochemistry of **Bipinnatin J**. The ¹H and ¹³C NMR data, acquired in deuterated chloroform (CDCl₃), are presented below. The assignments are based on a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **Bipinnatin J** in CDCl₃



Position	¹³ C Chemical Shift (δ) ppm	¹ H Chemical Shift (δ) ppm (Multiplicity, J in Hz)
1	40.2	3.65 (dd, J = 9.5, 4.0 Hz)
2	78.9	4.95 (d, J = 9.5 Hz)
3	124.9	5.30 (d, J = 9.5 Hz)
4	135.4	-
5	39.8	2.25 (m), 2.15 (m)
6	24.8	1.85 (m), 1.75 (m)
7	124.8	5.10 (t, J = 7.0 Hz)
8	131.5	-
9	47.9	2.35 (m)
10	82.2	5.05 (d, J = 8.0 Hz)
11	170.1	-
12	118.2	5.95 (s)
13	158.9	-
14	29.5	2.10 (m)
15	148.8	-
16	111.8	4.90 (s), 4.85 (s)
17	19.2	1.80 (s)
18	15.9	1.60 (s)
19	141.2	-
20	111.1	7.20 (s)

Note: Chemical shifts and coupling constants are representative values from published data and may vary slightly depending on experimental conditions.



Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in **Bipinnatin J**. The key absorption bands are indicative of a hydroxyl group, a lactone carbonyl, and carbon-carbon double bonds.

Table 2: Infrared (IR) Spectroscopic Data for Bipinnatin J

Wavenumber (cm ⁻¹)	Functional Group Assignment
3440	O-H stretch (hydroxyl group)
1755	C=O stretch (y-lactone)
1650	C=C stretch (alkene)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of **Bipinnatin J**.

Table 3: Mass Spectrometry (MS) Data for Bipinnatin J

Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula
HRMS	ESI	331.1909 [M+H]+	C20H26O4

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified Bipinnatin J was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.



- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer.
- ¹H NMR Acquisition: Spectra were acquired at 500 MHz with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. A total of 16 scans were co-added and the free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
- 13C NMR Acquisition: Spectra were acquired at 125 MHz with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s. A total of 1024 scans were coadded, and the FID was Fourier transformed with a line broadening of 1.0 Hz. Proton decoupling was applied during acquisition.
- 2D NMR Experiments: Standard pulse sequences were used for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of **Bipinnatin J** was prepared by dissolving a small amount of the compound in chloroform and evaporating the solvent on a NaCl plate.
- Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Data Acquisition: The spectrum was acquired in the range of 4000-400 cm⁻¹ with a
 resolution of 4 cm⁻¹. A total of 16 scans were averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

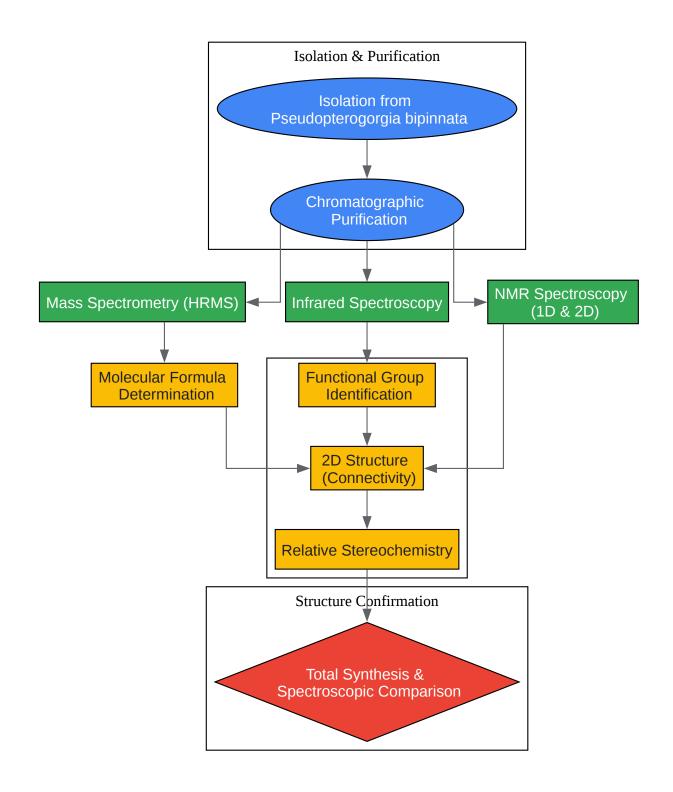
- Sample Preparation: A solution of Bipinnatin J was prepared in methanol at a concentration of approximately 1 mg/mL.
- Instrumentation: High-resolution mass spectra were obtained using a Waters Xevo G2-XS QToF mass spectrometer.
- Data Acquisition: The sample was introduced into the mass spectrometer via an electrospray ionization (ESI) source in positive ion mode. The mass spectrum was acquired over a mass range of m/z 100-1000 with a scan time of 1 s. Leucine enkephalin was used as a lock mass for accurate mass measurements.



Visualization of the Structure Elucidation Workflow

The determination of the structure of a complex natural product like **Bipinnatin J** follows a logical workflow, integrating various spectroscopic techniques. This process is visualized in the following diagram.





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Caption: Workflow for the structure elucidation of **Bipinnatin J**.







This comprehensive spectroscopic dataset and the associated experimental protocols provide a foundational resource for researchers engaged in the study of **Bipinnatin J** and other related marine natural products. The detailed characterization is essential for future investigations into its biosynthesis, pharmacological properties, and potential as a lead compound in drug discovery.

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